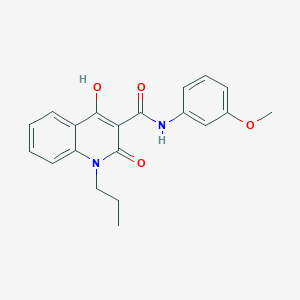

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Description

The compound 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide (IUPAC name) is a dihydroquinoline derivative with a molecular formula of C₂₀H₂₀N₂O₄ and a molecular weight of 352.39 g/mol . Key structural features include:

- A 1,2-dihydroquinoline core with a 4-hydroxy-2-oxo moiety.

- A propyl chain at the 1-position.

- A 3-methoxyphenyl carboxamide group at the 3-position.

Properties

IUPAC Name |

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-3-11-22-16-10-5-4-9-15(16)18(23)17(20(22)25)19(24)21-13-7-6-8-14(12-13)26-2/h4-10,12,23H,3,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYJYHMURAWXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303093-38-1 | |

| Record name | 4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide involves several steps. One common method starts with the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinoline core Industrial production methods often employ microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinone derivatives, alcohol derivatives, and halogenated quinolines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an inhibitor of certain enzymes and receptors.

Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include signal transduction pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

(a) Pyrido-Pyridazine Analog (EP 4 374 877 A2)

- Structure : (4aS)-1-[(5,6-Difluoro-1H-indol-7-yl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide .

- Key Differences: Core: Pyrido-pyridazine (fused bicyclic) vs. dihydroquinoline. Substituents: Bulky trifluoromethyl furan and difluoroindole groups.

- Implications: Increased steric hindrance and lipophilicity due to fluorine atoms may enhance target binding but reduce solubility. The pyrido-pyridazine core likely alters electron distribution compared to the dihydroquinoline system.

(b) Hexahydroquinoline Analog (N-(3-Pyridylmethyl) Derivative)

- Structure: N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide .

- Key Differences: Core: Fully saturated hexahydroquinoline vs. partially unsaturated dihydroquinoline. Substituent: 3-Pyridylmethyl group instead of 3-methoxyphenyl.

- The pyridyl group introduces basicity, improving water solubility but possibly limiting blood-brain barrier penetration.

Carboxamide Substituent Variations

(a) 2-Hydroxyphenyl Substituent

- Structure: 4-Hydroxy-N-(2-hydroxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide .

- Key Differences :

- Substituent : 2-Hydroxyphenyl vs. 3-methoxyphenyl.

- Molecular Weight : 338.35 g/mol (C₁₉H₁₈N₂O₄) vs. 352.39 g/mol.

- Ortho-substitution may sterically hinder interactions compared to meta-substitution.

(b) Trifluoromethyl Furan Substituent (EP 4 374 877 A2)

Pharmacokinetic and Physicochemical Properties

Key Structural and Functional Insights

3-Methoxyphenyl vs. Fluorinated substituents (e.g., trifluoromethyl) enhance metabolic stability but may increase toxicity risks . Hydroxyl groups improve solubility but could shorten half-life .

Core Saturation: Saturated cores (e.g., hexahydroquinoline) reduce planarity, possibly diminishing intercalation with DNA or aromatic receptors .

Biological Activity: Analogs with pyridylmethyl groups (e.g., ) have been explored for analgesic activity, suggesting the dihydroquinoline scaffold’s relevance in central nervous system targets .

Biological Activity

4-Hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of 4-hydroxyquinoline derivatives. These compounds have garnered attention for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is . The structure features a quinoline core substituted with a methoxyphenyl group and a carboxamide functional group, contributing to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its antibacterial and anti-HIV properties.

Antibacterial Activity

Research has indicated that derivatives of the 4-hydroxyquinoline scaffold exhibit moderate antibacterial effects. For instance, synthesized compounds were evaluated using Minimum Inhibitory Concentration (MIC) assays against several bacterial strains. The results showed that while some derivatives demonstrated significant antibacterial activity, the specific compound exhibited only moderate effects at concentrations above 100 µM .

Antiviral Activity

The compound has also been studied for its potential as an anti-HIV agent. In vitro evaluations revealed that it could inhibit HIV replication; however, the effectiveness was limited at lower concentrations. Compounds derived from the same scaffold have shown varying degrees of efficacy against HIV integrase (IN) activity, indicating that modifications to the structure might enhance potency .

The mechanisms underlying the biological activities of this compound involve interaction with specific biological targets:

- Antibacterial Mechanism : The compound appears to disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

- Anti-HIV Mechanism : It may inhibit the integrase enzyme crucial for viral replication by blocking the integration of viral DNA into the host genome .

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of this compound:

- Synthesis and Evaluation : A study designed a series of quinoline derivatives with varying substitutions to assess their anti-HIV and antibacterial activities. The results indicated that specific modifications could enhance biological activity significantly .

- Molecular Docking Studies : Computational studies have suggested potential binding interactions between this compound and HIV integrase, providing insights into how structural variations could improve efficacy against HIV .

Data Tables

| Activity Type | Concentration (µM) | Effectiveness |

|---|---|---|

| Antibacterial | >100 | Moderate |

| Anti-HIV | <100 | Limited |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways starting from quinoline precursors. For example:

- Step 1 : Functionalization of the quinoline core via nucleophilic substitution or condensation reactions.

- Step 2 : Introduction of the 3-methoxyphenylcarboxamide group using coupling reagents under reflux conditions.

- Step 3 : Propyl group incorporation via alkylation, often requiring polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ .

- Optimization : Reaction yield and purity are monitored using TLC and HPLC. Parameters like temperature, solvent polarity, and catalyst choice are systematically varied .

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) and reverse-phase columns (C18) for purity assessment. TLC (silica gel, ethyl acetate/hexane) for intermediate monitoring .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and functional groups. IR spectroscopy for hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) identification .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Q. How do structural modifications (e.g., methoxyphenyl, propyl groups) influence biological activity?

- Methodological Answer :

- The 3-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.

- The propyl chain at position 1 may stabilize hydrophobic interactions in target binding pockets.

- Comparative studies with analogs (e.g., chlorine or fluorine substitutions) reveal that bioactivity is sensitive to electronic and steric effects at the carboxamide and quinoline moieties .

Advanced Research Questions

Q. How can computational methods streamline reaction design and optimization for this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict viable synthetic routes .

- Machine Learning : Training models on existing quinoline reaction datasets to recommend optimal catalysts (e.g., Lewis acids) and solvent systems .

- Feedback Loops : Experimental data (e.g., failed reactions) are fed back into simulations to refine computational predictions .

Q. What strategies address contradictions in biological activity data across polymorphic forms?

- Methodological Answer :

- Polymorph Screening : Use solvent crystallization (e.g., ethanol/water mixtures) to isolate distinct crystalline forms. Characterize via X-ray diffraction and DSC .

- Bioactivity Testing : Compare IC₅₀ values of polymorphs in cell-based assays (e.g., anticancer activity in MTT assays).

- Mechanistic Studies : Molecular docking simulations to assess how crystal packing alters binding affinity to targets like kinases or DNA topoisomerases .

Q. How can researchers resolve discrepancies in reported enzyme inhibition profiles of similar quinoline derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate inhibition using both fluorometric (e.g., fluorescence polarization) and radiometric methods.

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay conditions.

- Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (e.g., PDB) to identify confounding factors (e.g., buffer pH, co-solvents) .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Identification : SILAC-based proteomics to identify proteins with altered expression levels post-treatment.

- Pathway Analysis : RNA-seq or CRISPR screens to map affected signaling pathways (e.g., apoptosis, oxidative stress).

- In Vivo Models : Pharmacokinetic studies in rodents to correlate plasma concentration with efficacy/toxicity .

Methodological Challenges and Solutions

Q. How to optimize solubility and stability for in vivo applications?

- Answer :

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility.

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify degradation products .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Answer :

- Standardized Protocols : Pre-treat cell lines with identical passage numbers and serum-free media before dosing.

- Internal Controls : Spike-in controls (e.g., luciferase reporters) to normalize inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.